Cas no 1014067-81-2 (N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide)

N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a specialized pyrazole-based carboxamide derivative with potential applications in pharmaceutical and agrochemical research. Its molecular structure, featuring dimethoxyphenyl and ethoxy-ethyl pyrazole moieties, suggests utility as an intermediate or active ingredient in drug discovery, particularly for targeting specific receptor interactions. The compound's distinct substitution pattern may enhance metabolic stability and binding affinity, making it valuable for exploratory studies in medicinal chemistry. Its synthesis involves precise functionalization, ensuring high purity and consistency for research purposes. Further investigation into its pharmacological or pesticidal properties could yield insights into its mechanistic roles. Proper handling and storage are recommended due to its reactive functional groups.
N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide structure
1014067-81-2 structure
Product name:N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
CAS No:1014067-81-2
MF:C16H21N3O4
MW:319.355643987656
CID:5907549
PubChem ID:16925450

N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxamide, N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-
    • N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
    • 1014067-81-2
    • AKOS024644661
    • F2382-0226
    • N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide
    • Inchi: 1S/C16H21N3O4/c1-5-19-10-12(16(18-19)23-6-2)15(20)17-13-9-11(21-3)7-8-14(13)22-4/h7-10H,5-6H2,1-4H3,(H,17,20)
    • InChI Key: OFLORGXJJZGNER-UHFFFAOYSA-N
    • SMILES: N1(CC)C=C(C(NC2=CC(OC)=CC=C2OC)=O)C(OCC)=N1

Computed Properties

  • Exact Mass: 319.15320616g/mol
  • Monoisotopic Mass: 319.15320616g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 382
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 74.6Ų

Experimental Properties

  • Density: 1.19±0.1 g/cm3(Predicted)
  • Boiling Point: 426.5±45.0 °C(Predicted)
  • pka: 11.13±0.70(Predicted)

N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2382-0226-30mg
N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
1014067-81-2 90%+
30mg
$178.5 2023-05-16
Life Chemicals
F2382-0226-25mg
N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
1014067-81-2 90%+
25mg
$163.5 2023-05-16
Life Chemicals
F2382-0226-40mg
N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
1014067-81-2 90%+
40mg
$210.0 2023-05-16
Life Chemicals
F2382-0226-3mg
N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
1014067-81-2 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2382-0226-4mg
N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
1014067-81-2 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2382-0226-5mg
N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
1014067-81-2 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2382-0226-5μmol
N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
1014067-81-2 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2382-0226-15mg
N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
1014067-81-2 90%+
15mg
$133.5 2023-05-16
Life Chemicals
F2382-0226-75mg
N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
1014067-81-2 90%+
75mg
$312.0 2023-05-16
Life Chemicals
F2382-0226-2mg
N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
1014067-81-2 90%+
2mg
$88.5 2023-05-16

N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide Related Literature

Additional information on N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

N-(2,5-Dimethoxyphenyl)-3-Ethoxy-1-Ethyl-1H-Pyrazole-4-Carboxamide: A Comprehensive Overview

The compound N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide (CAS No. 1014067-81-2) is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrazole derivatives, which are known for their versatile chemical properties and biological activities. Recent advancements in synthetic chemistry have enabled the precise synthesis and characterization of this compound, making it a subject of interest in both academic and industrial research.

Pyrazole derivatives have been extensively studied due to their ability to interact with various biological targets, such as enzymes, receptors, and nucleic acids. The N-(2,5-dimethoxyphenyl) group in this compound contributes to its unique electronic and steric properties, which are critical for its bioactivity. The presence of the 3-ethoxy and 1-ethyl substituents further enhances the molecule's solubility and stability, making it suitable for a wide range of applications.

Recent studies have highlighted the potential of N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide as a promising candidate in drug discovery. Its ability to modulate key cellular pathways has been demonstrated in preclinical models, suggesting its potential role in treating various diseases, including cancer and inflammatory disorders. The compound's carboxamide group plays a crucial role in its interactions with biological systems, enabling it to act as a selective inhibitor or agonist depending on the target.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. The use of microwave-assisted synthesis has been reported to significantly improve the yield and purity of the final product. This approach not only reduces reaction time but also minimizes the formation of by-products, ensuring a high-quality product that meets stringent pharmaceutical standards.

From a structural perspective, the pyrazole ring serves as a central scaffold for attaching various functional groups. The dimethoxyphenyl group at position 4 enhances the molecule's lipophilicity, which is essential for crossing biological membranes. Meanwhile, the ethoxy and ethyl groups at positions 3 and 1 respectively contribute to the molecule's flexibility and conformational diversity.

Recent research has also explored the environmental fate and toxicity of this compound. Studies indicate that it undergoes rapid biodegradation under aerobic conditions, reducing its potential impact on aquatic ecosystems. However, further investigations are required to fully understand its long-term environmental implications.

In conclusion, N-(2,5-dimethoxyphenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide (CAS No. 1014067-81-2) represents a cutting-edge advancement in organic chemistry with diverse applications across multiple fields. Its unique structure and promising biological activity make it a valuable asset in both academic research and industrial development.

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